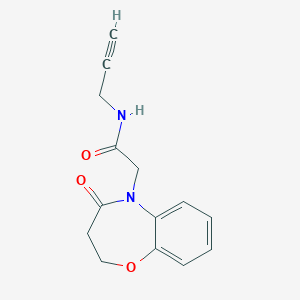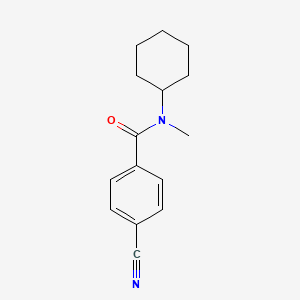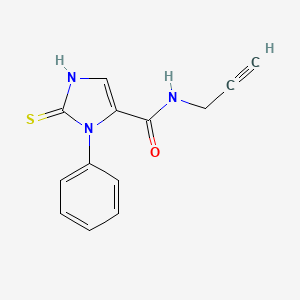
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience research. This compound is a potent inhibitor of the enzyme known as gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of the neurotransmitter GABA. The inhibition of this enzyme results in an increase in GABA levels in the brain, which has been shown to have a range of potential therapeutic applications.
Mecanismo De Acción
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of the neurotransmitter GABA. By inhibiting this enzyme, N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide increases the levels of GABA in the brain, which has been shown to have a range of potential therapeutic applications.
Biochemical and Physiological Effects:
The increase in GABA levels resulting from the inhibition of GABA aminotransferase by N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide has been shown to have a range of biochemical and physiological effects. These effects include anticonvulsant activity, anxiolytic effects, and potential therapeutic applications in the treatment of addiction, depression, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide for lab experiments is its potency as an inhibitor of GABA aminotransferase. This makes it a useful tool for studying the role of GABA in the brain and the potential therapeutic applications of GABA modulation. However, one limitation of N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are numerous potential future directions for research on N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide. These include further studies on its potential therapeutic applications in the treatment of epilepsy, addiction, depression, and other neurological disorders. Additionally, there is potential for the development of new compounds based on N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide that may have improved efficacy and reduced toxicity. Further research is also needed to fully understand the biochemical and physiological effects of N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide and its potential interactions with other compounds and neurotransmitters in the brain.
Métodos De Síntesis
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with pyrazin-2-ylpiperidine-3-carboxylic acid, followed by the addition of a carbodiimide coupling agent. Alternatively, N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide can be synthesized through the reaction of 4-chloroaniline with 2-pyrazinecarboxylic acid, followed by the addition of piperidine-3-carboxylic acid and a carbodiimide coupling agent.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide has been the subject of numerous scientific studies, with a particular focus on its potential therapeutic applications in the treatment of epilepsy and other neurological disorders. Studies have shown that N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide is a potent inhibitor of GABA aminotransferase, which results in an increase in GABA levels in the brain. This increase in GABA levels has been shown to have anticonvulsant effects, making N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide a potential treatment option for epilepsy.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-3-5-14(6-4-13)20-16(22)12-2-1-9-21(11-12)15-10-18-7-8-19-15/h3-8,10,12H,1-2,9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURSWGMUWBRLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B7466035.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7466036.png)
![3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7466039.png)
![N-(4-hydroxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7466050.png)
![3-[(3-Methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7466061.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,5-ditert-butylbenzoate](/img/structure/B7466069.png)




![N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7466097.png)
![1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7466109.png)
![N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B7466117.png)
![(E)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7466132.png)